

Technical Deep Dive: Sodium Tartrate Solubility Profile & Applications

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Compound of Interest

Compound Name: Sodium Tartrate

CAS No.: 868-18-8

Cat. No.: B105223

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Executive Summary

Sodium tartrate (specifically Disodium L-tartrate dihydrate,

) is a pharmacopoeial staple characterized by a sharp dichotomy in its solubility profile: it exhibits high solubility in aqueous media (~290 g/L) while remaining virtually insoluble in common organic solvents like ethanol and acetone.[1]

This guide analyzes the thermodynamic drivers behind this behavior and details its critical applications in drug development—specifically as a primary standard for Karl Fischer titration and a precipitant in protein crystallography.

Part 1: Physicochemical Fundamentals & Thermodynamics[3]

To understand the solubility behavior of **sodium tartrate**, one must look beyond simple "like dissolves like" heuristics and examine the competition between Crystal Lattice Energy and Solvation Energy.

The Aqueous Solvation Mechanism

Sodium tartrate is an ionic dicarboxylate. In the solid state, the

ions and tartrate anions are held together by strong electrostatic forces (Coulombic interactions).[1]

- **Enthalpic Driver:** Water, with its high dielectric constant (), effectively screens these electrostatic charges.[1] The hydration enthalpy () of the two ions and the tartrate dianion is sufficiently exothermic to overcome the lattice energy.[1]
- **Entropic Driver:** The dissociation of the crystal lattice increases the system's entropy, further driving dissolution.

The Organic Solvent Barrier

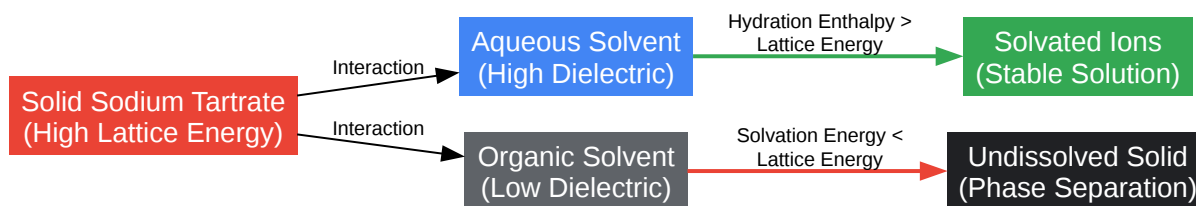
In organic solvents like ethanol (

) or acetone, the solvent molecules lack the polarity required to stabilize the free ions.[1]

- **The Energy Deficit:** The solvation energy provided by organic solvents is far lower than the crystal lattice energy. Consequently, the (Gibbs Free Energy of solution) remains positive, preventing dissolution.[1]
- **The Methanol Exception:** Methanol provides a "middle ground." It has enough polarity to allow sparing solubility, which is a critical factor in Karl Fischer titration (discussed in Part 3). [1]

Visualization: Solvation Dynamics

The following diagram illustrates the mechanistic difference between aqueous dissolution and organic precipitation.



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Figure 1: Mechanistic pathway of **sodium tartrate** dissolution vs. precipitation based on solvent dielectric properties.[1]

Part 2: Quantitative Solubility Profile

The following data aggregates experimental values for **Disodium Tartrate Dihydrate** at standard ambient temperature (20–25°C).

Solvent System	Solubility (Approx.)	Classification	Mechanistic Note
Water	290 g/L (1.26 M)	Freely Soluble	Strong ion-dipole hydration.[1]
Water (100°C)	~660 g/L	Very Soluble	Endothermic dissolution driven by T S.
Methanol	Sparingly Soluble	Low	Sufficient polarity for trace dissolution; limits KF capacity.[1]
Ethanol	< 0.1 g/L	Insoluble	Insufficient dielectric constant to break lattice.[1]
DMSO	~19.4 mg/mL	Slightly Soluble	Polar aprotic solvent allows limited interaction.
Acetone	Insoluble	Insoluble	Non-polar/Aprotic barrier.[1]

Data synthesized from Pharmacopoeial standards and safety data sheets [1, 2, 3].

Part 3: Critical Applications in Drug Development

Application A: Karl Fischer (KF) Titration Standard

Sodium tartrate dihydrate is the primary volumetric standard for determining water content in pharmaceutical quality control.

- Why it works: Unlike liquid water (which is difficult to weigh accurately in mg quantities), **sodium tartrate** dihydrate contains a precise, stoichiometric water content of 15.66% by weight.[1][2] It is non-hygroscopic under normal lab conditions, ensuring stability [4].[1]
- The Solubility Challenge: KF reagents are typically methanol-based. Because **sodium tartrate** is only sparingly soluble in methanol, it can cause incomplete dissolution if not

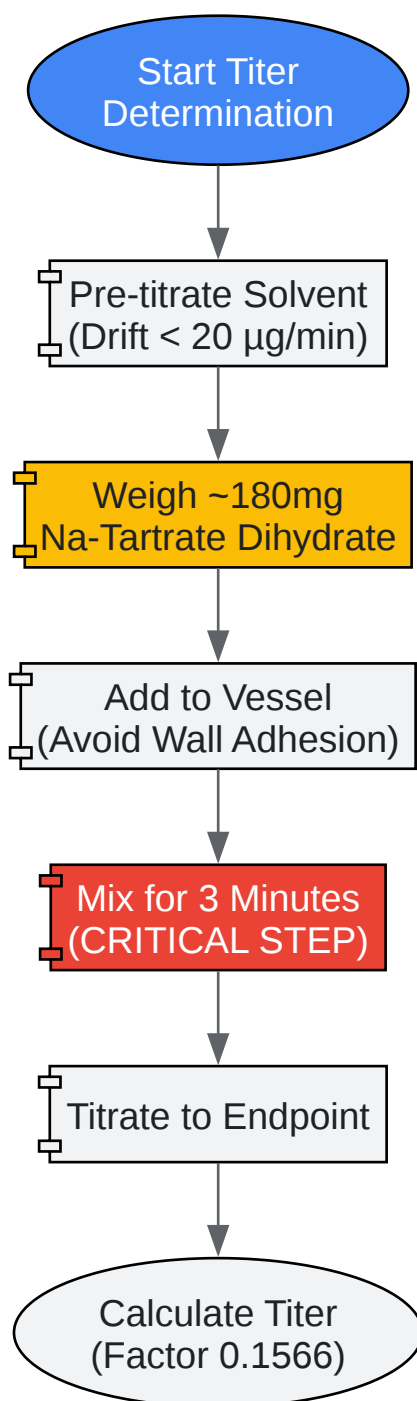
managed, leading to erroneous titer calculations.[1]

Protocol: Titer Determination using Sodium Tartrate

Objective: Standardize the Karl Fischer reagent (determine its water equivalence factor).

- Preparation: Ensure the titration cell contains clean, dry methanol (or solvent).[1] Pre-titrate to eliminate background moisture (drift < 20 μ g/min).[1]
- Weighing: Accurately weigh 150–200 mg of **Sodium Tartrate** Dihydrate into a weighing boat. Record weight to 0.1 mg precision.
- Addition: Add the solid standard to the titration vessel. Crucial: Ensure no crystals adhere to the vessel walls.
- Dissolution Time: Set a mixing delay of 120–180 seconds.
 - Note: This step is critical.[3] Unlike liquid water, the solid tartrate requires time to dissolve in the methanolic medium. Failure to wait results in a false low titer.
- Titration: Titrate to the electrometric endpoint.
- Calculation:

[1]



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Figure 2: Validated workflow for Karl Fischer standardization using **sodium tartrate**, highlighting the critical dissolution step.[1]

Application B: Protein Crystallization & Salt Selection

In drug discovery, **sodium tartrate** is used as a precipitant for crystallizing proteins and as a counter-ion for basic drugs.

- Mechanism (Hofmeister Series): Tartrate is a kosmotropic (structure-making) anion.[1] It competes with the protein for water molecules, reducing the protein's solubility and inducing crystallization without denaturing the structure [5].
- Chiral Resolution: Historically, the different solubilities of enantiomeric tartrate salts (e.g., sodium ammonium tartrate) allowed Louis Pasteur to separate chiral isomers.[1][4] This principle remains relevant in resolving racemic drug mixtures.

Part 4: Experimental Protocol: Solubility Determination

For researchers needing to determine the precise solubility of **sodium tartrate** in a novel solvent system (e.g., a new co-solvent formulation), the Saturation Shake-Flask Method is the gold standard.[1]

Workflow

- Excess Addition: Add excess **Sodium Tartrate** Dihydrate to the solvent in a glass vial. Visual confirmation of undissolved solid is required.
- Equilibration:
 - Place the vial in a temperature-controlled shaker (e.g., $25^{\circ}\text{C} \pm 0.1^{\circ}\text{C}$).
 - Agitate at 200 RPM for 24–48 hours to ensure thermodynamic equilibrium.
- Phase Separation:
 - Filter the supernatant using a $0.45\ \mu\text{m}$ PVDF syringe filter.
 - Caution: Ensure the filter and syringe are at the same temperature as the solution to prevent precipitation during filtration.
- Quantification:

- Gravimetric (for volatile solvents): Evaporate a known volume of filtrate to dryness and weigh the residue.
- HPLC (for complex matrices): Dilute the filtrate with water and analyze using an anion-exchange column or C18 column (if using ion-pairing reagents).[1]

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